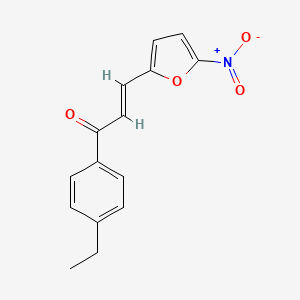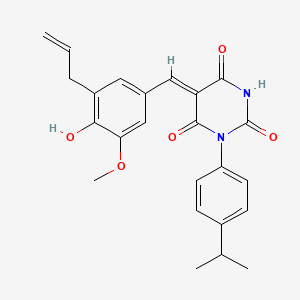![molecular formula C25H18ClNO2 B3903513 3-[3-(2-chlorophenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B3903513.png)
3-[3-(2-chlorophenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone
Descripción general
Descripción
3-[3-(2-chlorophenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone, commonly known as CPMAQ, is a synthetic compound that belongs to the class of quinolinone derivatives. CPMAQ has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
CPMAQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antimicrobial and antifungal properties. CPMAQ has also been studied for its anti-inflammatory and analgesic effects. Additionally, CPMAQ has been shown to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of CPMAQ is not fully understood. However, it is believed that CPMAQ exerts its antimicrobial and antifungal effects by inhibiting the growth of microorganisms. CPMAQ has also been shown to inhibit the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects. The cytotoxic activity of CPMAQ against cancer cells is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CPMAQ has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. CPMAQ has also been shown to possess significant anti-inflammatory and analgesic effects. Additionally, CPMAQ has been shown to exhibit significant cytotoxic activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMAQ possesses several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using various analytical techniques. CPMAQ also possesses significant antimicrobial, antifungal, anti-inflammatory, and cytotoxic activity, making it a potential candidate for various research studies.
However, CPMAQ also possesses certain limitations for lab experiments. It is highly toxic and must be handled with care. CPMAQ also exhibits poor solubility in water, making it difficult to use in aqueous solutions. Additionally, CPMAQ has not been extensively studied in vivo, and its potential side effects in living organisms are not fully understood.
Direcciones Futuras
There are several future directions for research on CPMAQ. Further studies are needed to fully understand the mechanism of action of CPMAQ. Additionally, more research is needed to determine the potential side effects of CPMAQ in living organisms. Further studies are also needed to determine the potential applications of CPMAQ in the field of cancer therapy. Finally, more research is needed to develop new synthetic routes for CPMAQ that are more efficient and environmentally friendly.
Propiedades
IUPAC Name |
3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO2/c1-16-11-13-21-19(15-16)23(18-8-3-2-4-9-18)24(25(29)27-21)22(28)14-12-17-7-5-6-10-20(17)26/h2-15H,1H3,(H,27,29)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRVGZFZSCZDNC-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903431.png)
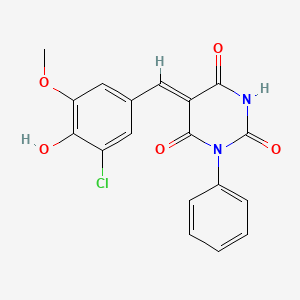
![4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3903455.png)

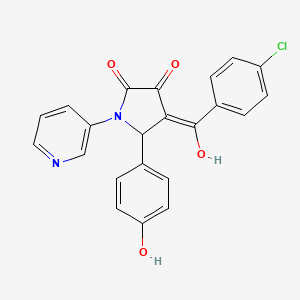
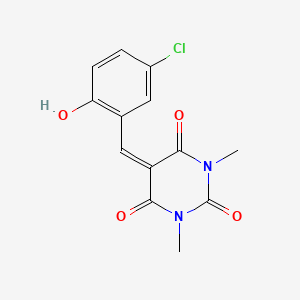
![4-[(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B3903483.png)
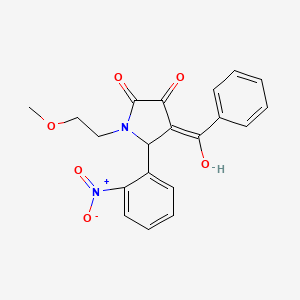
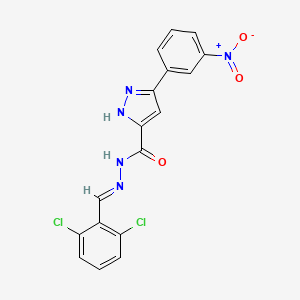
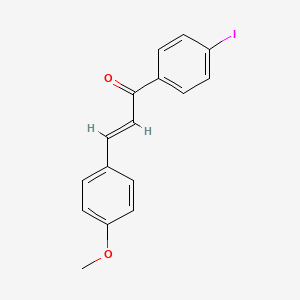
![4-nitrobenzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3903507.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3903516.png)
